7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of receptors and enzymes, suggesting that the piperazine moiety could interact with multiple targets.
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound targets a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a hydroxyethyl group on the piperazine ring could influence the compound’s interaction with its target .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Drugs containing a piperazine moiety are involved in a variety of pathways, including neurotransmission, metabolic processes, and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. The presence of hydroxy and methoxy groups in the compound could potentially enhance its solubility, which might improve its absorption and distribution .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as a receptor antagonist, it could inhibit cellular responses mediated by that receptor .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the compound contains a piperazine moiety, which is known to be a component of HEPES, a biological buffer used to maintain physiological pH . This suggests that the compound might be stable and active in a range of pH conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 7-hydroxy-4H-chromen-4-one.
Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with 7-hydroxy-4H-chromen-4-one in the presence of a base like sodium hydroxide to form an intermediate.
Piperazine Derivative Addition: The intermediate is then reacted with 1-(2-hydroxyethyl)piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up: Adjusting reaction conditions for large-scale production.
Purification: Using techniques like recrystallization, column chromatography, or HPLC to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various flavonoid derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Antioxidant Activity: The compound exhibits strong antioxidant properties, making it useful in studies related to oxidative stress and aging.
Anti-inflammatory Activity: It has been shown to reduce inflammation in various biological models.
Medicine
Anticancer Activity: The compound has demonstrated potential anticancer properties by inducing apoptosis in cancer cells.
Neuroprotective Effects: It may offer neuroprotective effects in models of neurodegenerative diseases.
Industry
Pharmaceuticals: The compound can be used in the development of new drugs targeting various diseases.
Cosmetics: Due to its antioxidant properties, it can be incorporated into cosmetic formulations to protect the skin from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
Structural Features: The presence of the piperazine moiety and the specific substitution pattern on the chromenone ring make 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one unique.
Biological Activities: While similar compounds share some biological activities, the specific combination of antioxidant, anti-inflammatory, and anticancer properties in this compound is distinctive.
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-29-17-4-2-16(3-5-17)20-15-30-23-18(22(20)28)6-7-21(27)19(23)14-25-10-8-24(9-11-25)12-13-26/h2-7,15,26-27H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCWGOLNEYQEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.